

Application Notes and Protocols for Cell Viability Assays with Demethyl-NSC682769

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Demethyl-NSC682769 | |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of **Demethyl-NSC682769** on cell viability. **Demethyl-NSC682769** is an analog of NSC682769, a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD) within the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making inhibitors like NSC682769 and its analogs promising therapeutic agents.

The following sections detail the mechanism of action, provide experimental protocols for cell viability assays, present quantitative data on the effects of the parent compound NSC682769 on different cancer cell lines, and include diagrams to visualize the signaling pathway and experimental workflow.

Mechanism of Action

Demethyl-NSC682769, similar to its parent compound NSC682769, is understood to function by disrupting the protein-protein interaction between YAP and TEAD. In a healthy state, the Hippo signaling pathway controls organ size and tissue homeostasis by phosphorylating and promoting the cytoplasmic sequestration of YAP.[1][2] When the pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][2] In many cancers, the Hippo pathway is



dysregulated, leading to the constitutive nuclear localization and activity of YAP.[3][4] NSC682769 directly binds to YAP, preventing its association with TEAD and thereby inhibiting the transcription of oncogenic target genes.[5] This leads to a reduction in cancer cell proliferation and viability.[3][5]

Quantitative Data Summary

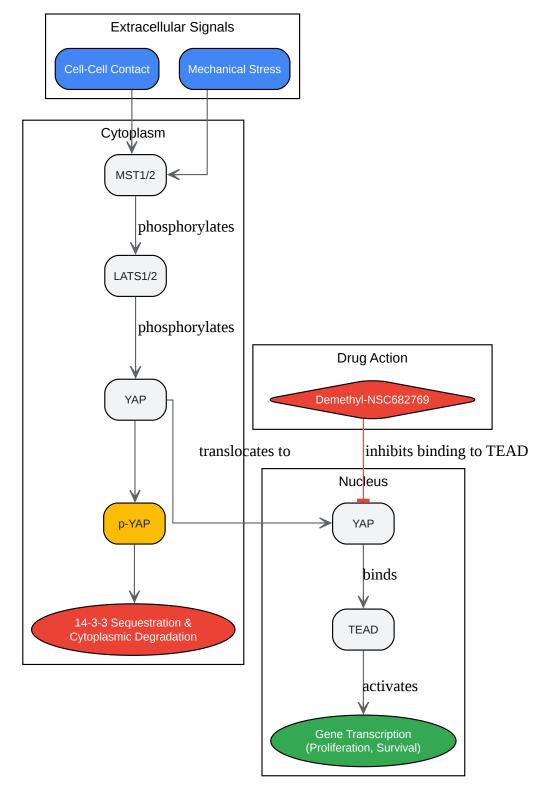
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the parent compound NSC682769 in various cancer cell lines. This data provides an expected range of effective concentrations for its analog, **Demethyl-NSC682769**.

| Cell Line | Cancer Type | Assay Duration | IC50 (NSC682769) | Reference |
|-----------|-----------------------------------|-------------------|--------------------------|-----------|
| NCI-H226 | Non-Small Cell Lung Cancer | 4 days | ~5 μM | [5] |
| Huh7 | Hepatocellular Carcinoma | 4 days | ~7.5 μM | [5] |
| LN229 | Glioblastoma | 18 hours | 11.8 nM (YAP expression) | [3] |
| GBM39 | Glioblastoma (patient-derived) | 18 hours | 5.1 nM (YAP expression) | [3] |

Signaling Pathway Diagram

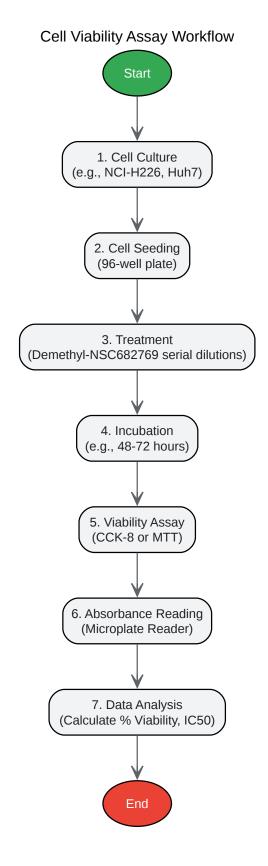
The diagram below illustrates the Hippo signaling pathway and the point of intervention for NSC682769 and its analogs.





Hippo Signaling Pathway and NSC682769 Inhibition





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